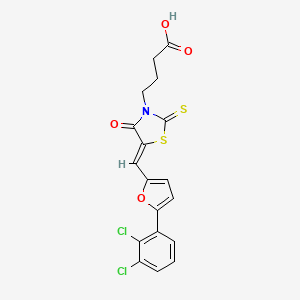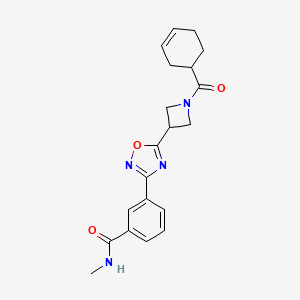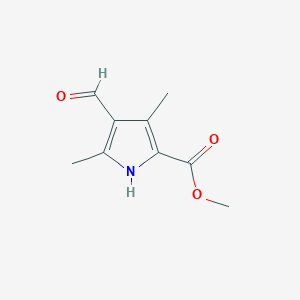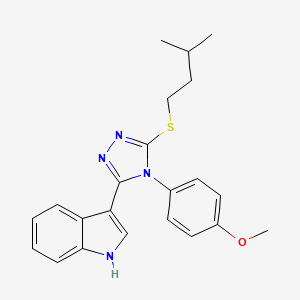![molecular formula C17H19NO5 B2390409 3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 369394-57-0](/img/structure/B2390409.png)
3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a spiro compound, which means it has two rings sharing a single atom. The spiro[5.5]undecane part of the name suggests it has two cycloalkane rings, each with five carbon atoms, sharing a single carbon atom . The 1,5-dioxaspiro suggests the presence of two oxygen atoms in the ring structure. The methoxyphenyl group indicates a phenyl (benzene) ring with a methoxy (-OCH3) substituent, and the aminomethylene group (-NHCH2-) suggests the presence of a substituted amine.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would be complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry might be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amine could participate in reactions like acylation or alkylation, while the methoxy group might undergo reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the functional groups present, and their arrangement in space. For instance, the presence of polar functional groups like the amine and methoxy groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
- Anticancer Agents : Researchers explore derivatives of 3-oxaspiro[5.5]undecane-2,4-dione for their potential as anticancer agents. Modifications to the spiro ring system can enhance cytotoxicity and selectivity against cancer cells .
- Enantiomer Separation : The enantiomers of 3-oxaspiro[5.5]undecane-2,4-dione can be separated due to their distinct conformations . This property is valuable in chiral resolution processes.
Medicinal Chemistry and Drug Design
Chirality and Stereochemistry
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-methoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-13-7-5-6-12(10-13)18-11-14-15(19)22-17(23-16(14)20)8-3-2-4-9-17/h5-7,10-11,18H,2-4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUDYTQTJJHYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)


![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2390336.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)




![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)
